molecular formula C10H18N4O B7751267 3-(heptylamino)-2H-1,2,4-triazin-5-one

3-(heptylamino)-2H-1,2,4-triazin-5-one

Cat. No.: B7751267
M. Wt: 210.28 g/mol
InChI Key: GJXYRMZLGGWZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Heptylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(heptylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of heptylamine with a triazine precursor. One common method is the nucleophilic substitution reaction where heptylamine reacts with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Heptylamino)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanuric chloride in dichloromethane at low temperatures.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of various substituted triazine compounds depending on the nucleophile used.

Scientific Research Applications

3-(Heptylamino)-2H-1,2,4-triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(heptylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The compound’s structure allows it to form stable complexes with metal ions, which can also contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexylamino)-2H-1,2,4-triazin-5-one
  • 3-(Octylamino)-2H-1,2,4-triazin-5-one
  • 3-(Decylamino)-2H-1,2,4-triazin-5-one

Uniqueness

Compared to its analogs, 3-(heptylamino)-2H-1,2,4-triazin-5-one has a unique balance of hydrophobic and hydrophilic properties due to the heptyl group. This balance can influence its solubility, reactivity, and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(heptylamino)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-3-4-5-6-7-11-10-13-9(15)8-12-14-10/h8H,2-7H2,1H3,(H2,11,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXYRMZLGGWZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=NC(=O)C=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCNC1=NC(=O)C=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.